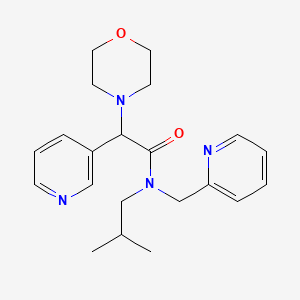
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biological and chemical properties, and its synthesis method has been optimized to improve its yield and purity.
Mechanism of Action
The mechanism of action of 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent. It has been shown to have good solubility in various solvents, which makes it easy to administer and formulate. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments include its high yield and purity, ease of synthesis, and low toxicity. However, its limitations include its limited water solubility, which makes it difficult to use in aqueous solutions, and its potential instability under certain conditions.
Future Directions
There are many potential future directions for research on 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. Some possible areas of investigation include:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Evaluation of its potential as a therapeutic agent for various diseases.
3. Investigation of its potential as a building block for the synthesis of novel materials and polymers.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its biological activity.
5. Exploration of its potential as a tool for chemical biology and drug discovery.
In conclusion, 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a promising compound that has potential applications in various fields. Its synthesis method has been optimized, and its biological and chemical properties have been extensively studied. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Synthesis Methods
The synthesis of 5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 2-fluoro-3-methylbenzoic acid with tetrahydrofuran-3-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then heated to reflux temperature in a solvent such as dichloromethane or dimethylformamide (DMF) to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions and using high-quality reagents.
Scientific Research Applications
5-(2-fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various compounds.
properties
IUPAC Name |
5-(2-fluoro-3-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-3-2-4-10(11(8)14)13-15-12(16-18-13)9-5-6-17-7-9/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVERZNUVWADDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C3CCOC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635228.png)

![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B5635233.png)
![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)

![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)

![N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635258.png)



